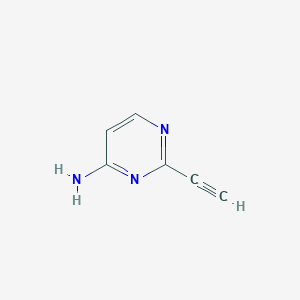
2-Ethynylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynylpyrimidin-4-amine is an organic compound with the chemical formula C6H5N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with ethynylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.
化学反应分析
Types of Reactions: 2-Ethynylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyrimidine-4-carboxylic acid derivatives.
Reduction: Pyrimidine-4-amine derivatives.
Substitution: Pyrimidine derivatives with various functional groups replacing the ethynyl group.
科学研究应用
2-Ethynylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-Ethynylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. Additionally, it can modulate signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy .
相似化合物的比较
2-Ethynylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-Aminopyrimidine: Similar in structure but lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
4-Aminopyrimidine: Similar in structure but with the amino group at a different position, leading to variations in its chemical and biological properties.
2,4-Diaminopyrimidine:
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical properties and potential for diverse applications in research and industry .
属性
分子式 |
C6H5N3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC 名称 |
2-ethynylpyrimidin-4-amine |
InChI |
InChI=1S/C6H5N3/c1-2-6-8-4-3-5(7)9-6/h1,3-4H,(H2,7,8,9) |
InChI 键 |
RVTZKAUMMAIUNM-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=NC=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
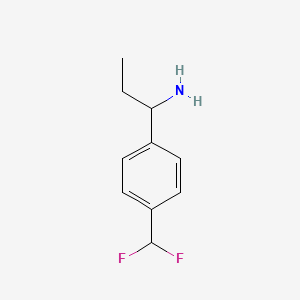
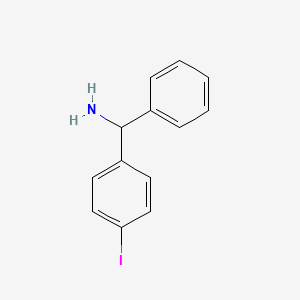
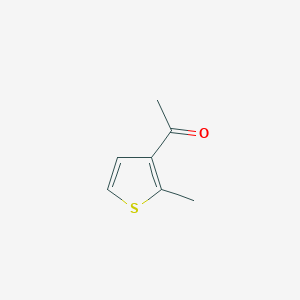
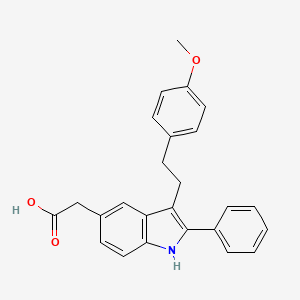
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
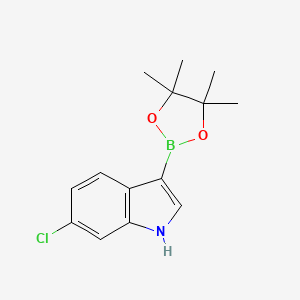

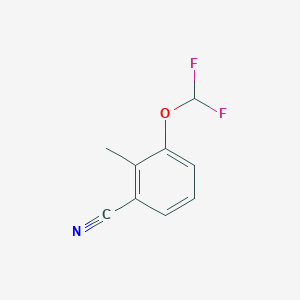
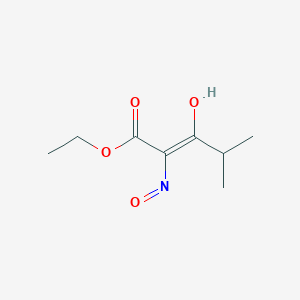
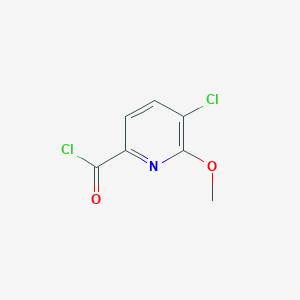
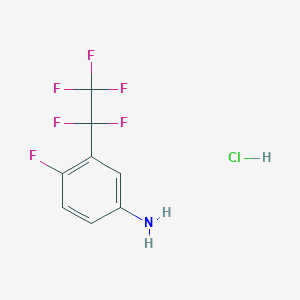
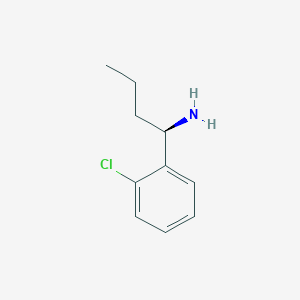
![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)
